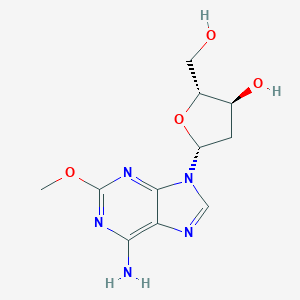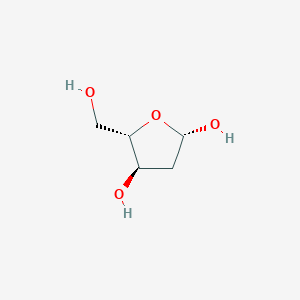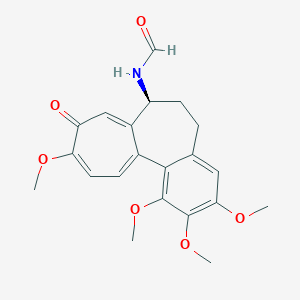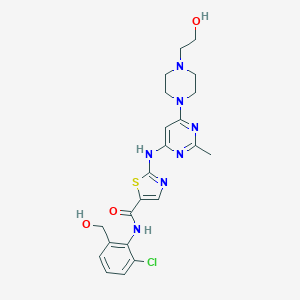
HidroxiMetil Dasatinib
Descripción general
Descripción
The compound “N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide” is a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines . It has shown potent antitumor activity in preclinical assays .
Aplicaciones Científicas De Investigación
Tratamiento de la Leucemia Mieloide Crónica (LMC)
El HidroxiMetil Dasatinib se ha identificado como un potente agente terapéutico en el tratamiento de la LMC. Es particularmente eficaz en casos donde hay resistencia o intolerancia a la terapia previa, incluyendo imatinib . La capacidad del compuesto para inhibir la cinasa BCR-ABL con alta potencia lo convierte en un activo valioso en la lucha contra esta forma de leucemia.
Manejo de la Leucemia Linfoblástica Aguda (LLA)
En el manejo de la LLA, especialmente la variante positiva para el cromosoma Filadelfia (Ph+), el this compound sirve como una opción de tratamiento de primera línea . Su capacidad dual de inhibición de la cinasa Src-Abl1 permite su uso tanto en adultos como en niños, mostrando su versatilidad en los protocolos de tratamiento del cáncer.
Monitoreo Terapéutico de Drogas (MTD)
La variabilidad en la farmacocinética entre los pacientes que toman Dasatinib hace necesario el uso de MTD. El this compound puede ser monitoreado para optimizar la dosificación individual, mejorando así la eficacia del tratamiento y reduciendo el riesgo de efectos adversos .
Investigación Farmacocinética
Comprender la farmacocinética del this compound en sujetos sanos es crucial para determinar su perfil de seguridad y ventana terapéutica. Los estudios farmacocinéticos poblacionales ayudan a identificar las fuentes de variabilidad en la respuesta al fármaco y las tasas de absorción .
Tumores Estromales Gastrointestinales (GIST)
La investigación ha demostrado que el this compound puede tener un impacto significativo en los GIST. Los ensayos clínicos han demostrado respuestas prometedoras, lo que indica su potencial como opción de tratamiento para este tipo de tumor .
Perfil de Inhibición de la Cinasa
Aparte de sus objetivos primarios, el this compound exhibe actividad inhibitoria contra una gama de cinasas, incluyendo c-KIT, PDGFRβ y cinasas del receptor de efrina. Este amplio espectro de actividad abre posibilidades para su aplicación en diversas patologías relacionadas con la cinasa .
Estudios de Resistencia a los Fármacos
El this compound es crucial en el estudio de los mecanismos de resistencia a los fármacos, particularmente en casos donde las células cancerosas desarrollan resistencia a los inhibidores de cinasa de primera generación. Su efectividad contra la mayoría de los mutantes de BCR-ABL resistentes a imatinib proporciona una vía para desarrollar tratamientos de próxima generación .
Medicina Individualizada
La asociación del compuesto con la respuesta al tratamiento y su variable exposición farmacocinética entre los pacientes destaca su papel en el avance de la medicina individualizada. Al adaptar las dosis según los perfiles farmacocinéticos específicos del paciente, el this compound puede contribuir a estrategias de tratamiento del cáncer más personalizadas y efectivas .
Mecanismo De Acción
Target of Action
Hydroxymethyl Dasatinib, also known as BMS-749426 or Dasatinib metabolite M24, is a potent inhibitor of multiple targets. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), and several other oncogenic kinases . It also inhibits c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinases . These targets play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
Hydroxymethyl Dasatinib interacts with its targets by inhibiting their kinase activity. It blocks the active and inactive conformations of the ABL kinase domain . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting BCR-ABL, it disrupts the pathogenesis of chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) . It also inhibits several SRC-family kinases, which are involved in various cellular processes, including cell division, survival, and migration . Moreover, it blocks the activities of HER2, AKT, β-catenin, and JNK1/2/3 .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib’s absorption is decreased by pH-modifying agents and is subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The molecular and cellular effects of Dasatinib’s action include significant inhibition of cell viability, reduction of cancer cell invasion, and inhibition of epithelial-mesenchymal transition (EMT) progression . It also promotes apoptosis and induces cell cycle arrest in the G1 phase .
Action Environment
The action, efficacy, and stability of Dasatinib can be influenced by various environmental factors. For instance, its absorption is decreased by pH-modifying agents . Moreover, it is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and consequently its efficacy and toxicity .
Análisis Bioquímico
Biochemical Properties
Hydroxymethyl Dasatinib is primarily metabolized in the liver. The main metabolites are formed by N-dealkylation with CYP3A4 being the predominant catalyzing enzyme . It also undergoes hydroxylation to form other metabolites . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Hydroxymethyl Dasatinib has been shown to have significant effects on various types of cells and cellular processes . It inhibits cell viability of cancer cell lines, reduces cancer cell invasion, and inhibits the progression of epithelial-mesenchymal transition . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxymethyl Dasatinib exerts its effects at the molecular level through various mechanisms. It inhibits the active and inactive conformations of the ABL kinase domain . It also blocks HER2, AKT, β-catenin, and JNK1/2/3 activities . These binding interactions with biomolecules lead to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Hydroxymethyl Dasatinib change over time in laboratory settings . It has been observed that the compound’s absorption is significantly influenced by gastric pH . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Hydroxymethyl Dasatinib vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Hydroxymethyl Dasatinib is involved in various metabolic pathways. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Hydroxymethyl Dasatinib is transported and distributed within cells and tissues . It is exported by ABCB1 and ABCG2 in vitro . The efflux of Dasatinib is also regulated by ABCC4 and ABCC6 transporters .
Subcellular Localization
It is known that dasatinib, the parent compound of Hydroxymethyl Dasatinib, translocates from the nucleus to the cytoplasm following certain treatments .
Propiedades
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWBHQESWSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474433 | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910297-58-4 | |
| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



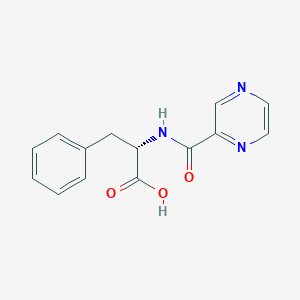
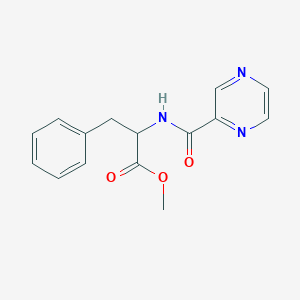
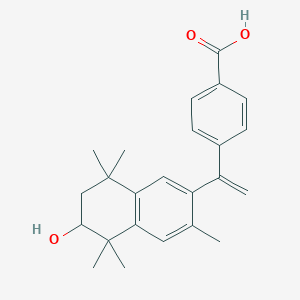
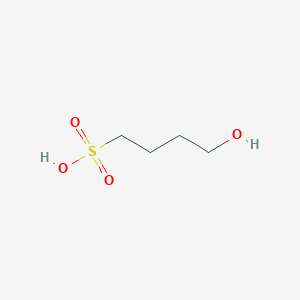

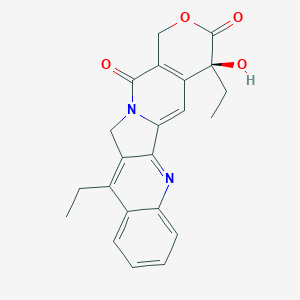

![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)


